

Paricalcitol-D6: A Technical Guide to Material Safety

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the material safety data for **Paricalcitol-D6**, a deuterated analog of the synthetic vitamin D receptor activator, Paricalcitol. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals, offering detailed information on its properties, safety considerations, and biological context.

Chemical and Physical Properties

Paricalcitol-D6 is a stable, isotopically labeled form of Paricalcitol. The deuteration is expected to result in a similar pharmacological profile to the parent compound, with potential differences in its metabolic fate.[1] The key physical and chemical properties are summarized below.



Property	Value	Source
Chemical Formula	C27H38D6O3	[MedchemExpress SDS]
Molecular Weight	422.67 g/mol	[MedchemExpress SDS]
CAS Number	2070009-67-3	[MedchemExpress SDS]
Appearance	White to off-white solid	[General knowledge]
Solubility	Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (DMF).	[General knowledge]
Storage	Store at -20°C for long-term stability.	[MedchemExpress SDS]

Safety and Handling

The available Safety Data Sheet (SDS) for **Paricalcitol-D6** from one supplier states that it is "Not a hazardous substance or mixture".[1] However, this is in contrast to the safety profile of the non-deuterated parent compound, Paricalcitol, which is classified with several hazards. It is crucial for researchers to handle **Paricalcitol-D6** with the same precautions as Paricalcitol until more specific safety data becomes available. Deuteration can alter the metabolic and toxicological properties of a compound.[2][3]

General Handling Precautions:

- Engineering Controls: Use in a well-ventilated area, preferably in a fume hood.
- Personal Protective Equipment (PPE):
 - Eye Protection: Wear chemical safety goggles.
 - Hand Protection: Wear appropriate chemical-resistant gloves.
 - Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.
- Hygiene Measures: Handle in accordance with good industrial hygiene and safety practice.
 Wash hands before breaks and at the end of the workday.



In Case of Exposure:

- Eye Contact: Immediately flush with plenty of water for at least 15 minutes.
- Skin Contact: Wash off with soap and plenty of water.
- Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
- Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Toxicological Information

Specific toxicological studies on **Paricalcitol-D6** are not publicly available. Therefore, the toxicological profile of the parent compound, Paricalcitol, should be considered as a primary reference. The primary toxicity concerns with Paricalcitol are related to its pharmacological activity as a vitamin D analog, namely hypercalcemia and hyperphosphatemia.[4]

Toxicological Endpoint	Data for Paricalcitol (Non-deuterated)	
Acute Toxicity	Potential for hypercalcemia with overdose.	
Carcinogenicity	No evidence of carcinogenicity in standard assays.	
Mutagenicity	Not mutagenic in a battery of in vitro and in vivo tests.	
Teratogenicity	No evidence of teratogenicity at therapeutic doses.	
Reproductive Toxicity	No adverse effects on fertility have been observed.	

Mechanism of Action and Signaling Pathway

Paricalcitol, and by extension **Paricalcitol-D6**, exerts its biological effects by binding to the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily. The VDR is a ligand-activated transcription factor that regulates the expression of numerous genes involved in



calcium and phosphorus homeostasis, bone metabolism, and cellular proliferation and differentiation.

The binding of Paricalcitol to the VDR initiates a cascade of molecular events:

- Ligand Binding: Paricalcitol enters the target cell and binds to the ligand-binding domain of the VDR located in the cytoplasm.
- Heterodimerization: The VDR-Paricalcitol complex translocates to the nucleus and forms a heterodimer with the Retinoid X Receptor (RXR).
- DNA Binding: This heterodimeric complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.
- Transcriptional Regulation: The binding of the VDR-RXR heterodimer to VDREs modulates the transcription of these genes, leading to the downstream physiological effects of Paricalcitol, such as the suppression of parathyroid hormone (PTH) synthesis and secretion.

Below is a diagram illustrating the Vitamin D Receptor signaling pathway.



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Caption: Vitamin D Receptor (VDR) Signaling Pathway.

Experimental Protocols



Detailed experimental protocols for the safety assessment of **Paricalcitol-D6** are not publicly available. The standard battery of tests for a new chemical entity would typically include assessments of acute toxicity, repeat-dose toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity, following guidelines from regulatory agencies such as the FDA and OECD.

For researchers conducting their own safety assessments, it is recommended to adapt established protocols for similar vitamin D analogs. Key experimental considerations would include:

- In vitro assays:
 - Cytotoxicity assays: Using relevant cell lines (e.g., hepatocytes, renal cells) to determine the concentration at which Paricalcitol-D6 induces cell death.
 - Genotoxicity assays: Ames test for mutagenicity, and chromosomal aberration or micronucleus tests in mammalian cells.
- In vivo studies (in appropriate animal models):
 - Acute toxicity: To determine the LD50 and identify signs of toxicity.
 - Repeat-dose toxicity: To evaluate the effects of sub-chronic and chronic exposure. Key
 parameters to monitor would include clinical signs, body weight, food and water
 consumption, hematology, clinical chemistry (especially serum calcium and phosphorus),
 and histopathology of major organs.

Conclusion

Paricalcitol-D6 is a valuable tool for research in the field of vitamin D biology and drug development. While its pharmacological properties are expected to be similar to its non-deuterated counterpart, the limited availability of specific safety data for the deuterated form necessitates a cautious approach. Researchers should handle Paricalcitol-D6 with the same level of care as Paricalcitol, utilizing appropriate personal protective equipment and engineering controls. The information provided in this guide, particularly the understanding of its mechanism of action, will aid in the design of safe and effective experiments. Further studies are warranted to fully characterize the safety and toxicological profile of Paricalcitol-D6.



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References

- 1. researchgate.net [researchgate.net]
- 2. Deuterium in drug discovery: progress, opportunities and challenges PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accelerating Drug Discovery with Deuterated Labelled Compounds AquigenBio [aquigenbio.com]
- 4. The Effect of Paricalcitol on Vascular Calcification and Cardiovascular Disease in Uremia: Beyond PTH Control - PMC [pmc.ncbi.nlm.nih.gov]
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